molecular formula C10H19N B2686302 N-methyl-1-(3-propyl-1-bicyclo[1.1.1]pentanyl)methanamine CAS No. 2287315-93-7

N-methyl-1-(3-propyl-1-bicyclo[1.1.1]pentanyl)methanamine

Cat. No.: B2686302
CAS No.: 2287315-93-7
M. Wt: 153.269
InChI Key: LWALWWNULBAXMA-UHFFFAOYSA-N
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Description

Bicyclo[1.1.1]pentane is an organic compound and the simplest member of the bicyclic bridged compounds family. It is a hydrocarbon with the formula C5H8. The molecular structure consists of three rings of four carbon atoms each . N-methyl-N-propyl-1-pentanamine is another compound that has a molecular formula of C9H21N .


Synthesis Analysis

Bicyclo[1.1.1]pentane derivatives have been synthesized using Grignard reagents in a two-step approach . Another method involves the azidoheteroarylation of [1.1.1]propellane .


Molecular Structure Analysis

The molecular structure of bicyclo[1.1.1]pentane consists of three rings of four carbon atoms each . It is a highly strained molecule .


Chemical Reactions Analysis

Bicyclo[1.1.1]pentane has been used to make [1.1.1]propellane . It has also been used as an unusual bioisostere for a phenyl ring .


Physical and Chemical Properties Analysis

Bicyclo[1.1.1]pentane is a hydrocarbon with a molar mass of 68.119 g·mol−1 . N-Methyl-N-propyl-1-pentanamine has a molecular formula of C9H21N .

Mechanism of Action

While the mechanism of action for “N-methyl-1-(3-propyl-1-bicyclo[1.1.1]pentanyl)methanamine” is not specifically known, bicyclo[1.1.1]pentane is often used as a bioisostere in drug design .

Future Directions

Bicyclo[1.1.1]pentane and its derivatives are being studied extensively for their potential applications in medicinal chemistry . They are important bioisosteres that can impart physicochemical benefits on drug candidates .

Properties

IUPAC Name

N-methyl-1-(3-propyl-1-bicyclo[1.1.1]pentanyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-3-4-9-5-10(6-9,7-9)8-11-2/h11H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWALWWNULBAXMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC12CC(C1)(C2)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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